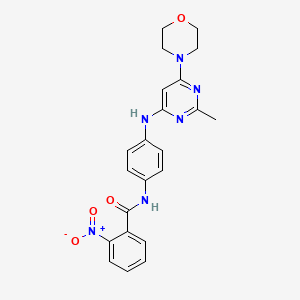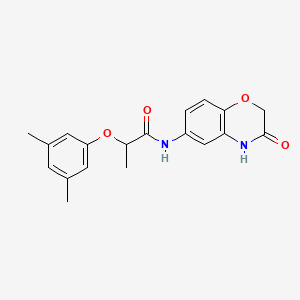![molecular formula C24H31ClN2O2 B11330777 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11330777.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドは、合成有機化合物です。フェノキシ基、ピペリジン環、アセトアミド部分が特徴です。
合成方法
合成ルートと反応条件
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドの合成は、通常、複数のステップを伴います。
フェノキシ中間体の形成: 最初のステップでは、4-クロロ-3,5-ジメチルフェノールと適切なハロゲン化酢酸誘導体を塩基性条件下で反応させて、フェノキシ中間体を形成します。
ピペリジン誘導体とのカップリング: 次に、フェノキシ中間体を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下でピペリジン誘導体と反応させて、目的のアセトアミド化合物を形成します。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化するように反応条件を最適化することになるでしょう。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にピペリジン環またはフェノキシ基で酸化反応を受ける可能性があります。
還元: 還元反応は、アセトアミド部分のカルボニル基を標的にすることができます。
置換: フェノキシ環のクロロ基は、求核置換反応を受けやすい可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生じることがあり、還元はアルコールまたはアミンを生じることがあります。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい反応経路や機構を探求することができます。
生物学
生物学的研究では、この化合物は薬理学的剤としての可能性について調査されています。酵素や受容体などの生物学的標的との相互作用を研究することで、細胞プロセスへの影響を理解することができます。
医学
医学において、この化合物は、その治療の可能性について評価されています。これには、前臨床試験や臨床試験における有効性、安全性、薬物動態に関する研究が含まれる可能性があります。
工業
工業では、この化合物は、新素材の開発や他の貴重な化合物の合成のための前駆体として応用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with Piperidine Derivative: The phenoxy intermediate is then reacted with a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chloro group on the phenoxy ring may be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes or receptors could be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound could be evaluated for its therapeutic potential. This may include studies on its efficacy, safety, and pharmacokinetics in preclinical and clinical trials.
Industry
In industry, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドの作用機序は、分子標的との特定の相互作用に依存します。これには、受容体への結合、酵素の阻害、シグナル伝達経路の調節が含まれる可能性があります。正確な機構を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
- 2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[2-(4-メチルフェニル)エチル]アセトアミド
- 2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(ピペリジン-1-イル)エチル]プロピオンアミド
独自性
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[2-(4-メチルフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミドの独自性は、官能基の特定の組み合わせにあります。この独特の構造は、異なる化学的および生物学的特性を付与し、研究開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propionamide
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C24H31ClN2O2 |
|---|---|
分子量 |
415.0 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C24H31ClN2O2/c1-17-7-9-20(10-8-17)22(27-11-5-4-6-12-27)15-26-23(28)16-29-21-13-18(2)24(25)19(3)14-21/h7-10,13-14,22H,4-6,11-12,15-16H2,1-3H3,(H,26,28) |
InChIキー |
SXLPJZNVGBPHNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C(=C2)C)Cl)C)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11330694.png)

![2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11330713.png)
![2-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11330727.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11330744.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B11330751.png)
![N-[4-(dimethylamino)benzyl]-2-phenoxy-N-(pyridin-2-yl)acetamide](/img/structure/B11330758.png)
![3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330760.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11330763.png)
![2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11330769.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11330781.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330785.png)

